

Methan-d2-ol CAS number and molecular structure data

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Compound of Interest

Compound Name: Methan-d2-ol

CAS No.: 28563-35-1

Cat. No.: B010887

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An In-Depth Technical Guide to **Methan-d2-ol** (CD₂HOH)

Abstract

This technical guide provides a comprehensive overview of **Methan-d2-ol** (CAS No: 28563-35-1), a deuterated isotopologue of methanol. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, molecular structure, and spectroscopic characteristics.

Furthermore, it presents a validated synthesis protocol and outlines its critical applications as an isotopic tracer, a tool in pharmacokinetic studies, and as an internal standard in analytical chemistry. The guide emphasizes the scientific rationale behind experimental methodologies, ensuring a deep, actionable understanding for advanced applications.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. The substitution of an atom with one of its isotopes, while minimally altering the molecule's chemical reactivity, imparts a unique physical signature that can be exploited for a variety of analytical and mechanistic investigations. Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable. Its mass, double that of protium (¹H), leads to distinct vibrational frequencies in chemical bonds and a significant mass shift detectable by mass spectrometry.

Methan-d2-ol (CD_2HOH) is a partially deuterated form of methanol where two of the three methyl hydrogens have been replaced by deuterium. This specific labeling pattern makes it a versatile reagent and probe. In drug development, understanding a drug candidate's metabolic fate is paramount. Deuterium labeling can be used to investigate metabolic pathways and, through the kinetic isotope effect (KIE), to strategically slow metabolic processes, thereby enhancing a drug's pharmacokinetic profile. This guide offers a detailed exploration of **Methan-d2-ol**, from its core properties to its practical application in the laboratory.

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. **Methan-d2-ol** is identified by the CAS number 28563-35-1.^{[1][2][3]} Its molecular formula, CD_2HOH , results in a molecular weight of approximately 34.05 g/mol.^[2]

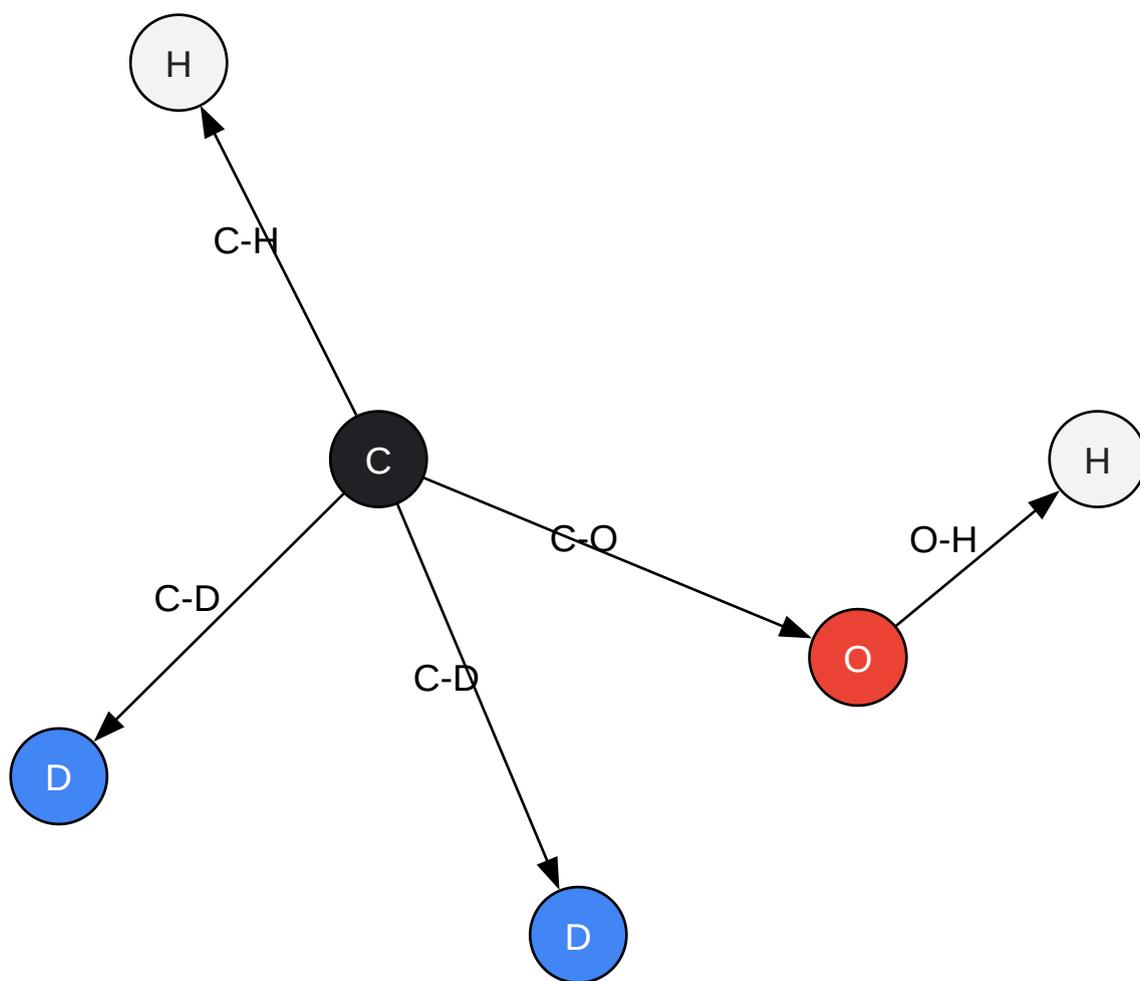
Core Identification and Physical Data

The essential identifiers and physical properties of **Methan-d2-ol** are summarized below for quick reference. These values are critical for experimental design, safety considerations, and analytical method development.

Property	Value	Source
CAS Number	28563-35-1	[1][2]
Molecular Formula	CD ₂ HOH	[1][2]
Synonyms	Methanol-d ₂ ,OH; Methyl-d ₂ alcohol	[1][3]
Molecular Weight	34.05 g/mol	[2]
Isotopic Purity	Typically ≥98 atom % D	[1]
Density	0.840 g/mL at 25 °C	[4]
Boiling Point	65.4 °C	[4]
Refractive Index	n ₂₀ /D 1.326	[4]
InChI Key	OKKJLVBELUTLKV-DICFDUPASA-N	[4]
SMILES	[2H]C([2H])O	[4]

Molecular Structure

The structure of **Methan-d₂-ol** is analogous to methanol, featuring a tetrahedral carbon atom bonded to two deuterium atoms, one hydrogen atom, and a hydroxyl group. The presence of both deuterium and hydrogen on the methyl carbon makes it a chiral center if the deuterium and hydrogen atoms are considered distinct, though it is typically handled as an achiral solvent.



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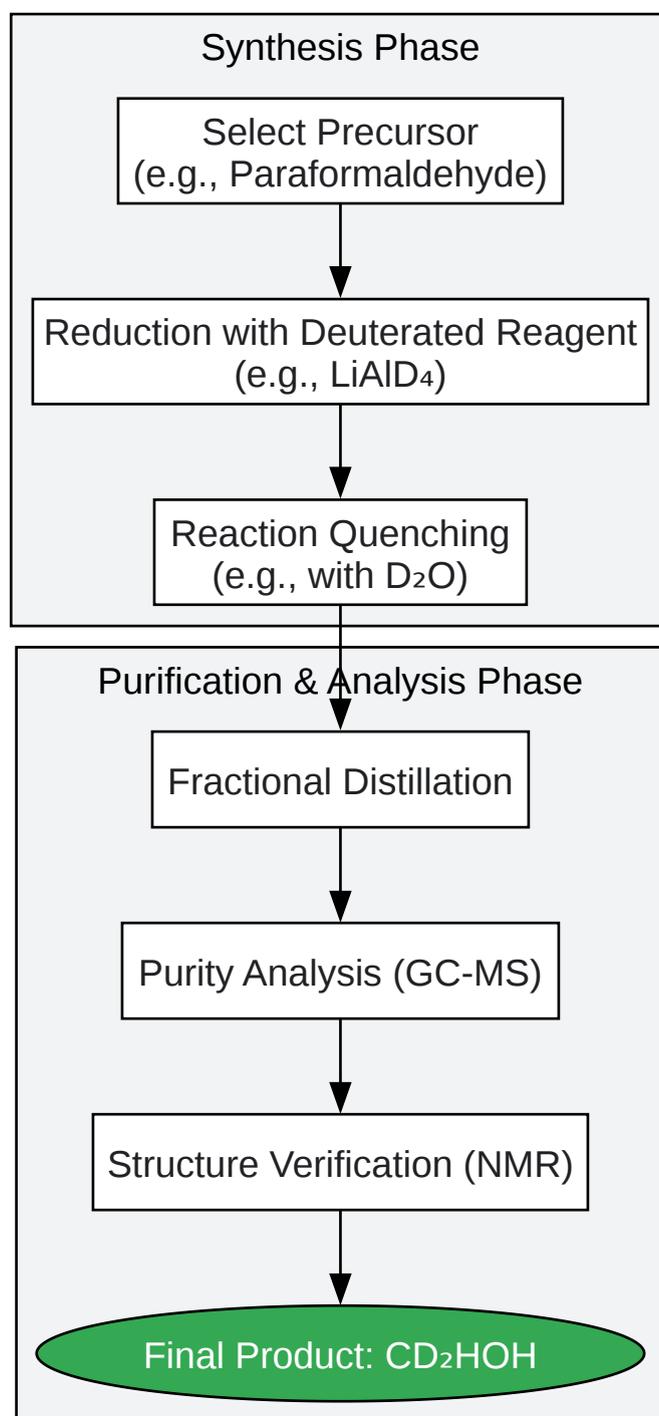
Caption: 2D representation of the **Methan-d2-ol** (CD₂HOH) structure.

Synthesis and Isotopic Purity Verification

The synthesis of specifically labeled isotopologues like **Methan-d2-ol** requires precise control over reagents and reaction conditions. While various methods exist for producing deuterated methanols, a common and reliable approach involves the reduction of a carbonyl compound with a deuterated reducing agent.[5]

General Synthesis Workflow

The synthesis and purification of **Methan-d2-ol** follows a logical progression from precursor selection to final product validation. This workflow ensures high chemical and isotopic purity.



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Caption: General workflow for the synthesis and validation of **Methan-d₂-ol**.

Experimental Protocol: Synthesis via Reduction

This protocol describes a laboratory-scale synthesis of **Methan-d2-ol**. The causality for this choice rests on the high efficiency and isotopic specificity of metal deuteride reagents.

Objective: To synthesize **Methan-d2-ol** (CD_2HOH) from paraformaldehyde using lithium aluminum deuteride (LiAlD_4) as the reducing agent.

Materials:

- Paraformaldehyde, $(\text{CH}_2\text{O})_n$
- Lithium aluminum deuteride (LiAlD_4)
- Anhydrous diethyl ether or THF
- Deuterium oxide (D_2O)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon gas)

Procedure:

- Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N_2 or Ar).
- Reagent Preparation: In the flask, suspend lithium aluminum deuteride (LiAlD_4) in anhydrous diethyl ether. The choice of an anhydrous ether is critical as LiAlD_4 reacts violently with water.
- Precursor Addition: Slowly add a solution or suspension of paraformaldehyde in anhydrous diethyl ether to the LiAlD_4 suspension via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. This step reduces the carbonyl groups to deuterated methyl groups.
- Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion.

- **Quenching:** Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlD_4 by the slow, dropwise addition of D_2O . The use of D_2O is a self-validating step to prevent isotopic dilution of the product. This will produce CD_2HOD . A subsequent exchange with a small amount of H_2O or allowing for exchange with atmospheric moisture will yield the desired CD_2HOH .
- **Workup:** Filter the resulting salts (lithium and aluminum hydroxides) and wash them thoroughly with fresh anhydrous diethyl ether.
- **Drying:** Combine the organic filtrates and dry over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and purify the resulting liquid by fractional distillation. Collect the fraction boiling at approximately $65\text{ }^\circ\text{C}$.
- **Verification:** Analyze the final product for chemical purity using Gas Chromatography (GC) and for isotopic purity and structure confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The unique properties of **Methan-d2-ol** make it a valuable tool in several scientific domains, particularly in the pharmaceutical industry.

Mechanistic and Tracer Studies

As an isotopically labeled solvent or reagent, CD_2HOH can be used to trace the origin of atoms in a chemical reaction or a biological pathway. By tracking the deuterium labels using MS or NMR, researchers can elucidate complex reaction mechanisms.

Pharmacokinetic and Metabolic Profiling (DMPK)

In drug discovery, deuteration is a key strategy to modulate a drug's metabolic profile. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage. This phenomenon, the kinetic isotope effect (KIE), can slow down metabolic processes that involve C-H bond breaking, such as oxidation by cytochrome P450 enzymes.

While **Methan-d2-ol** itself is not a therapeutic, it serves as a crucial building block for synthesizing more complex deuterated drug candidates. By incorporating a CD_2H - group at a

known metabolic soft spot, drug developers can potentially:

- Increase the drug's half-life.
- Reduce the formation of toxic metabolites.
- Improve the overall safety and efficacy profile of the therapeutic.

Analytical Internal Standards

Quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) requires high-purity internal standards. An ideal internal standard co-elutes with the analyte but is distinguishable by mass. A deuterated version of the analyte is the gold standard for this purpose. **Methan-d2-ol** can be used to synthesize deuterated metabolites or reference standards, which, when added to a biological sample (e.g., plasma or urine) at a known concentration, allow for precise quantification of the non-deuterated target molecule by correcting for variations in sample preparation and instrument response.

Conclusion

Methan-d2-ol (CAS: 28563-35-1) is more than just a labeled solvent; it is a strategic tool for innovation in chemistry and pharmacology. Its well-defined physical properties, coupled with the unique characteristics imparted by its deuterium labels, provide researchers with a powerful means to investigate reaction mechanisms, enhance the properties of drug candidates, and improve the accuracy of analytical measurements. The methodologies for its synthesis are well-established, allowing for the production of high-purity material essential for these sensitive applications. As the demand for more sophisticated molecular probes and metabolically stable drugs continues to grow, the importance of selectively deuterated building blocks like **Methan-d2-ol** will undoubtedly increase.

References

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